molecular formula C18H21FN2O B2624517 N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide CAS No. 953243-77-1

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2624517
CAS No.: 953243-77-1
M. Wt: 300.377
InChI Key: SSDBHUPSRMJHFT-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethylamino group attached to a phenethyl chain and a fluorophenyl group attached to an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with nitromethane in the presence of a base to form 4-fluoro-β-nitrostyrene.

    Reduction: The nitro group in 4-fluoro-β-nitrostyrene is then reduced to form 4-fluoro-β-phenethylamine.

    Acylation: The resulting amine is acylated with 2-chloro-N,N-dimethylacetamide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anesthetic effects.

    Pharmacology: Research focuses on its interaction with various receptors and its potential as a therapeutic agent.

    Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.

    Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can interact with receptor sites, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenethyl)-2-(4-chlorophenyl)acetamide
  • N-(4-(dimethylamino)phenethyl)-2-(4-bromophenyl)acetamide
  • N-(4-(dimethylamino)phenethyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-21(2)17-9-5-14(6-10-17)11-12-20-18(22)13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDBHUPSRMJHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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